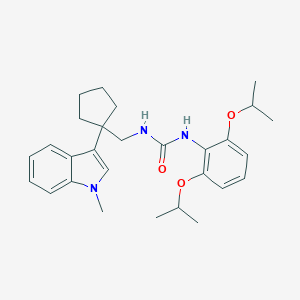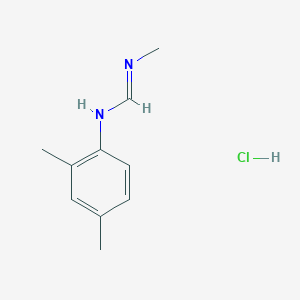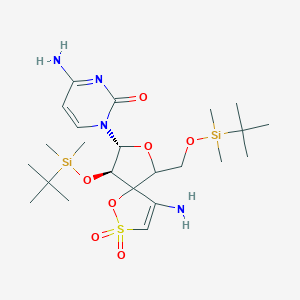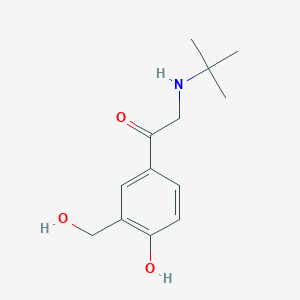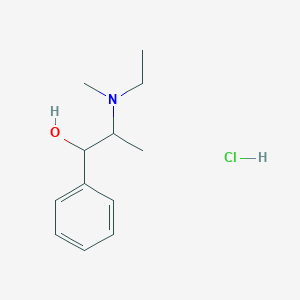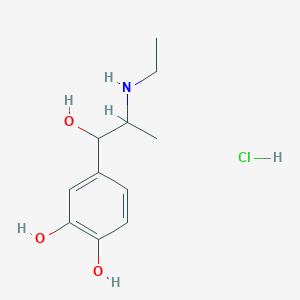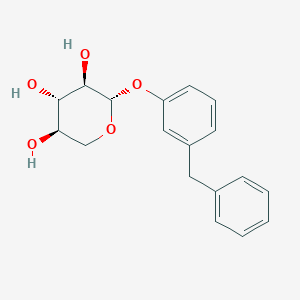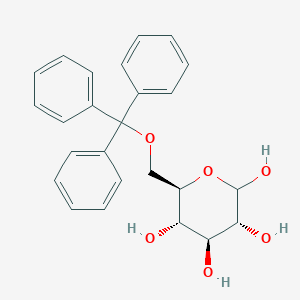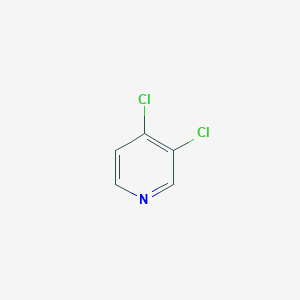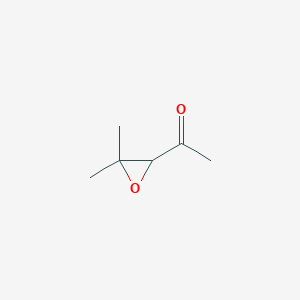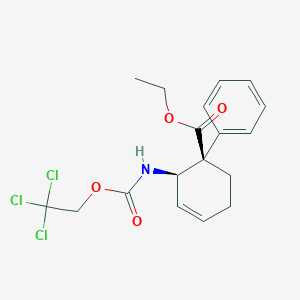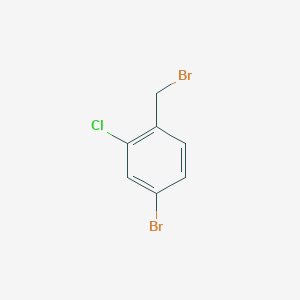
4-Bromo-1-(bromomethyl)-2-chlorobenzene
概要
説明
4-Bromo-1-(bromomethyl)-2-chlorobenzene is a halogenated aromatic compound that contains bromine and chlorine substituents on a benzene ring. This compound is structurally related to other di-substituted benzene derivatives, such as 1-bromo-4-chlorobenzene and 2-bromo-1,4-dichlorobenzene, which have been studied for their vibrational spectroscopic properties and molecular structure .
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves multi-step reactions, including halogenation, elimination, and substitution reactions. For instance, a related compound, 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene, was synthesized through elimination, reduction, and bromination reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde . Although the exact synthesis route for 4-Bromo-1-(bromomethyl)-2-chlorobenzene is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives has been extensively studied using various spectroscopic methods. For example, the molecular geometry of 2-bromo-1,4-dichlorobenzene was determined using DFT calculations, revealing a higher electronic density due to the presence of halogen atoms . Similarly, the structure of 1-bromo-4-chlorobenzene was investigated using both experimental and theoretical methods, providing insights into the impact of di-substituted halogens on the benzene molecule . These studies suggest that 4-Bromo-1-(bromomethyl)-2-chlorobenzene would also exhibit unique structural features influenced by its halogen substituents.
Chemical Reactions Analysis
Halogenated benzene derivatives participate in various chemical reactions, including dissociative electron attachment (DEA). For example, DEA to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene results in the formation of Cl- and Br- fragment anions, with the ion yields showing a pronounced temperature effect . This indicates that 4-Bromo-1-(bromomethyl)-2-chlorobenzene could also undergo DEA, leading to the formation of halide ions under specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structure. The vibrational spectroscopic study of 1-bromo-4-chlorobenzene provided information on its IR intensities, Raman activities, and frequency estimation analyses, which are essential for understanding the compound's behavior under different conditions . Additionally, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were analyzed to determine their crystal structures, indicating that the presence of halogen atoms significantly affects the crystalline state and reactivity . These findings can be extrapolated to predict the properties of 4-Bromo-1-(bromomethyl)-2-chlorobenzene, such as its solubility, reactivity, and potential applications in materials science.
科学的研究の応用
-
Antifungal Research
- Field : Biochemistry and Pharmacology .
- Application : The compound is used in the synthesis of Dimethyl-4-Bromo-1- (Substituted Benzoyl) Pyrrolo [1,2-a] Quinoline-2,3-Dicarboxylates Analogues, which have been investigated for their antifungal properties .
- Method : The compound is used as a building block in the synthesis of these analogues. The exact method of synthesis is not specified in the source .
- Results : The synthesized analogues have shown promising results against Candida albicans, an opportunistic fungal pathogen .
-
Chemical Synthesis
- Field : Organic Chemistry .
- Application : The compound is used as a building block for more complex molecules or as a precursor for further functionalization .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The outcomes of using this compound in chemical synthesis are not specified in the source .
Safety And Hazards
特性
IUPAC Name |
4-bromo-1-(bromomethyl)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPSDTOQOSPYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620008 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(bromomethyl)-2-chlorobenzene | |
CAS RN |
89720-77-4 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-(bromomethyl)-2-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

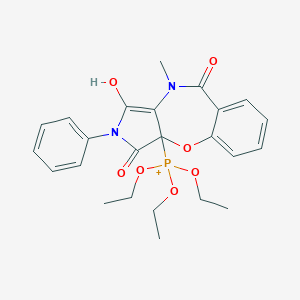
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
